
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
Target of Action
Compounds with a thiadiazole group have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that thiadiazole-based compounds can interact with their targets through various mechanisms, such as hydrogen bonding .
Biochemical Pathways
Thiadiazole-based compounds have been reported to influence various biochemical pathways, depending on their specific targets .
Result of Action
Thiadiazole-based compounds have been reported to exhibit various biological activities, including anticancer and fungicidal effects .
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide is a valuable tool for studying the role of BTK in various disease models, including cancer, autoimmune diseases, and inflammatory disorders. Its high selectivity for BTK and low toxicity make it a safer and more reliable alternative to other BTK inhibitors currently available. However, N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide is still in the preclinical stage of development and has not been tested in human clinical trials, which limits its potential applications in the clinic.
Orientations Futures
There are many potential future directions for N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide research, including:
- Further preclinical studies to evaluate the efficacy and safety of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide in different disease models, including solid tumors and autoimmune disorders.
- Development of combination therapies that include N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide with other drugs that target the same or different pathways to enhance its therapeutic effects.
- Investigation of the mechanisms of resistance to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide and the development of strategies to overcome it.
- Optimization of the synthesis method to improve the yield and purity of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide and reduce the cost of production.
In conclusion, N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide is a promising small molecule inhibitor that has shown great potential for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. Its high selectivity for BTK and low toxicity make it a valuable tool for studying the role of BTK in disease pathogenesis and for developing new therapeutic strategies. Further research is needed to fully understand its mechanism of action and potential applications in the clinic.
Méthodes De Synthèse
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 1,2,5-thiadiazole-3-amine with 4-piperidone to form N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)acetamide. This intermediate is then reacted with 4-methoxyphenylacetic acid to form the final product, N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide.
Applications De Recherche Scientifique
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide has been extensively studied in preclinical models for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide has also been shown to be effective in reducing inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-23-15-5-2-13(3-6-15)4-7-17(22)19-14-8-10-21(11-9-14)16-12-18-24-20-16/h2-3,5-6,12,14H,4,7-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPAVMWOAQLOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2931573.png)
![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,4-dihydro-1H-naphthalene-2-carboxylate](/img/structure/B2931579.png)
![N-(3-chloro-4-fluorobenzyl)-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzamide](/img/structure/B2931580.png)
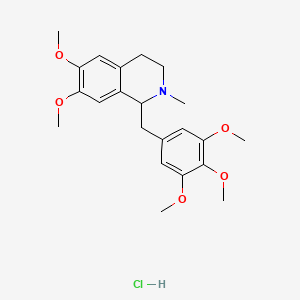
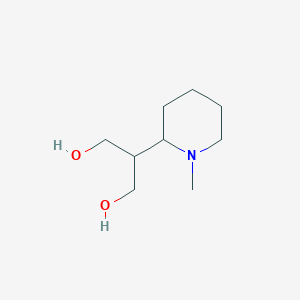
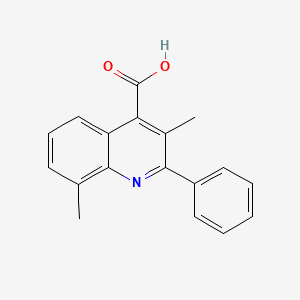
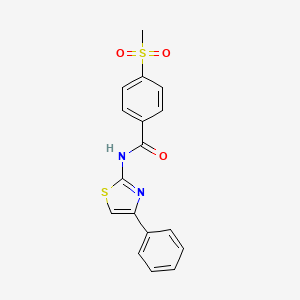
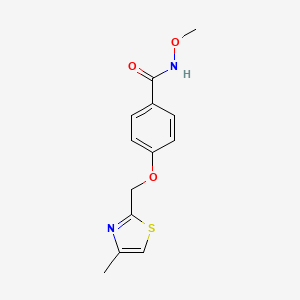

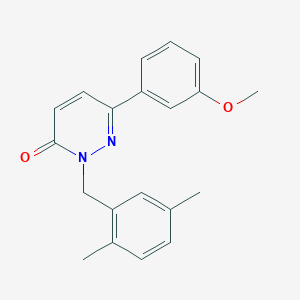
![1-(Indolin-1-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2931591.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2931593.png)